alpha-((Cyclohexylamino)methyl)-3,4-dihydroxybenzyl alcohol
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Overview
Description
4-[2-(Cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol is a chemical compound with the molecular formula C14H21NO3 It is known for its unique structure, which includes a cyclohexylamino group attached to a hydroxyethyl chain, which is further connected to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol typically involves the reaction of cyclohexylamine with a suitable precursor that contains the benzene-1,2-diol moiety. One common method involves the alkylation of cyclohexylamine with an appropriate epoxide or halohydrin, followed by subsequent hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the cyclohexylamino group or the benzene ring.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can lead to the formation of cyclohexyl derivatives.
Scientific Research Applications
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol exerts its effects involves its interaction with specific molecular targets. The cyclohexylamino group can interact with various receptors or enzymes, modulating their activity. The hydroxyl groups on the benzene ring may participate in hydrogen bonding and other interactions, influencing the compound’s overall activity and specificity .
Comparison with Similar Compounds
Similar Compounds
Dopamine: A catecholamine with a similar benzene-1,2-diol structure but with an ethylamine side chain.
Norepinephrine: Another catecholamine with a similar structure but with a hydroxyl group on the ethylamine side chain.
Uniqueness
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol is unique due to the presence of the cyclohexylamino group, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
CAS No. |
110054-13-2 |
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Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-[2-(cyclohexylamino)-1-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C14H21NO3/c16-12-7-6-10(8-13(12)17)14(18)9-15-11-4-2-1-3-5-11/h6-8,11,14-18H,1-5,9H2 |
InChI Key |
JHEJWYODFKSDQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCC(C2=CC(=C(C=C2)O)O)O |
Origin of Product |
United States |
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